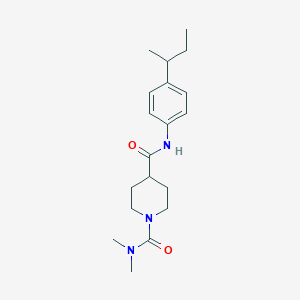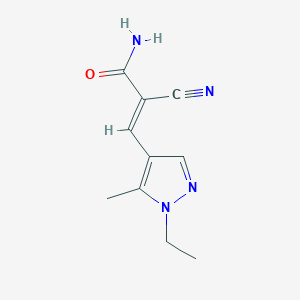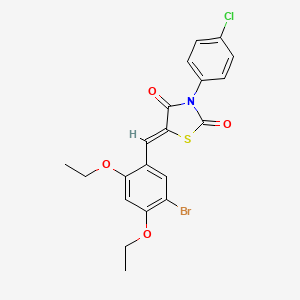
1-acetyl-5-(2-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-5-(2-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole, also known as AMPTP, is a chemical compound that belongs to the class of pyrazoles. It has gained significant attention in the scientific community due to its potential use in various research applications.
Wirkmechanismus
The mechanism of action of 1-acetyl-5-(2-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole is not well understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cell proliferation. Additionally, it has been found to modulate the expression of various genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, it has been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
1-acetyl-5-(2-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. Additionally, it has been found to have low toxicity and high stability, making it suitable for long-term experiments. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the research on 1-acetyl-5-(2-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole. One potential direction is to investigate its use in combination with other drugs for the treatment of cancer and neurodegenerative disorders. Another direction is to study its effects on other physiological systems, such as the cardiovascular and immune systems. Additionally, further research is needed to understand its mechanism of action and to develop more efficient synthesis methods for this compound.
In conclusion, this compound is a promising chemical compound that has gained significant attention in the scientific community due to its potential therapeutic effects. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various research applications.
Synthesemethoden
The synthesis of 1-acetyl-5-(2-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole involves a multi-step process that includes the reaction of 2-methoxyphenylhydrazine with 2-thiophenecarboxaldehyde, followed by the addition of acetylacetone and subsequent cyclization to form the pyrazole ring. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
1-acetyl-5-(2-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole has been extensively used in scientific research for its potential therapeutic effects. It has been studied for its anticancer properties, as it has been found to inhibit the proliferation of cancer cells by inducing apoptosis. Additionally, it has been investigated for its anti-inflammatory effects, as it has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. This compound has also been studied for its potential use in the treatment of neurodegenerative disorders, as it has been found to protect neurons from oxidative stress and improve cognitive function.
Eigenschaften
IUPAC Name |
1-[3-(2-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-11(19)18-14(12-6-3-4-7-15(12)20-2)10-13(17-18)16-8-5-9-21-16/h3-9,14H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEHPVSAKSZSDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-4-methylpentanamide](/img/structure/B5327581.png)
![ethyl 1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-imidazole-2-carboxylate](/img/structure/B5327586.png)
![2-(5-methyl-1H-benzimidazol-2-yl)-3-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acrylonitrile](/img/structure/B5327601.png)

![2-(methoxymethyl)-7-[2-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5327614.png)
![N-(2-chlorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5327622.png)

![1-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}prolinamide](/img/structure/B5327651.png)
![1-(4-fluorophenyl)-5-{[(3-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5327658.png)


![N-[4-(4-pyridinylmethyl)phenyl]-2-quinolinecarboxamide](/img/structure/B5327674.png)
![N-allyl-N'-(4-fluorophenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5327679.png)
![5-{[(2-hydroxycyclohexyl)(methyl)amino]sulfonyl}-N-isopropyl-2-methoxybenzamide](/img/structure/B5327681.png)